![molecular formula C22H18F3N5O2 B2879586 2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 895000-67-6](/img/structure/B2879586.png)
2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They contain a pyrazole ring fused with a pyrimidine ring. The pyrimidine ring is a common motif in many biologically active compounds and drugs .
Scientific Research Applications
Radioligand Imaging and Neuroinflammatory Processes : A closely related compound, DPA-714, was found to be a selective ligand of the translocator protein (18 kDa), which is recognized as an early biomarker of neuroinflammatory processes. DPA-714, labeled with fluorine-18, has been used for in vivo positron emission tomography (PET) imaging to study microglia activation and neuroinflammatory processes (Dollé et al., 2008).
Antimicrobial Activity : Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. For instance, compounds incorporating the pyrazolo[1,5-a]pyrimidine moiety have shown antimicrobial activity (Bondock et al., 2008).
In Vitro Biological Evaluation for TSPO Binding : Novel pyrazolo[1,5-a]pyrimidines, related to DPA-714, were synthesized and evaluated in vitro for their potential to bind the translocator protein 18 kDa (TSPO). These compounds displayed subnanomolar affinity for TSPO and showed potential as in vivo PET radiotracers (Damont et al., 2015).
Antitumor Evaluation : A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and their antitumor activity against human breast adenocarcinoma cell line MCF7 was evaluated. Among these, certain derivatives showed mild to moderate antitumor activity compared to doxorubicin (El-Morsy et al., 2017).
Anti-5-Lipoxygenase Agents and Anticancer Properties : A novel series of pyrazolopyrimidines derivatives were synthesized and screened for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds were evaluated for their anticancer properties and showed promising results (Rahmouni et al., 2016).
Synthesis and Cytotoxic Activity : Certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized and tested for their anticancer activity on various cancer cell lines. One compound showed significant cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).
Future Directions
properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O2/c1-13-3-8-18(14(2)9-13)30-20-17(10-27-30)21(32)29(12-26-20)11-19(31)28-16-6-4-15(5-7-16)22(23,24)25/h3-10,12H,11H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDKFOORFNUETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dichlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2879503.png)

![(2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2879507.png)
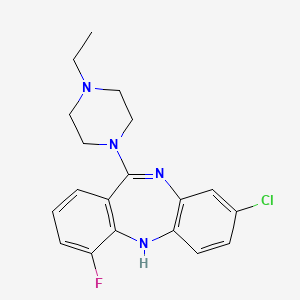
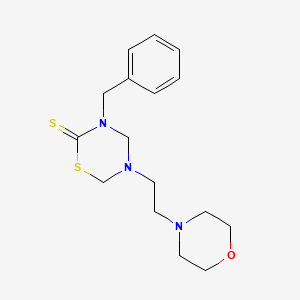
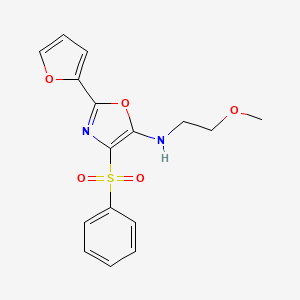


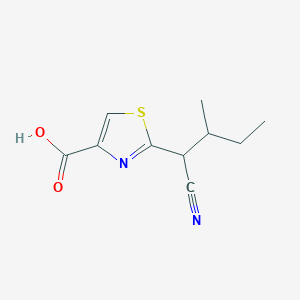
![5-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2879519.png)
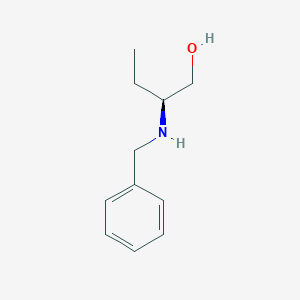

![4-Fluoro-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2879524.png)
![5-Chloro-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2879526.png)